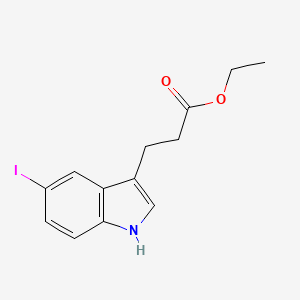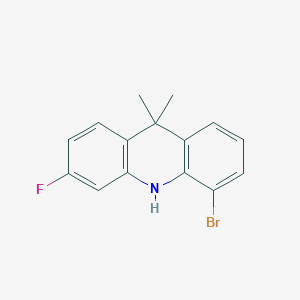
cis-2-epoxy-4-oxo-7E,10E-dodecadienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Helicocerin is an antifungal antibiotic isolated from the fungus Cephalosporium caerulens. It is known for its ability to inhibit the biosynthesis of sterols and fatty acids, making it effective against a variety of fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helicocerin can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of an oxirane ring and subsequent modifications to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Helicocerin involves the fermentation of Cephalosporium caerulens under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Helicocerin in its pure form. This method ensures a consistent and scalable production of the compound .
Types of Reactions:
Oxidation: Helicocerin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Helicocerin into its reduced forms, altering its biological activity.
Substitution: Helicocerin can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities .
Scientific Research Applications
Helicocerin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the biosynthesis of fatty acids and sterols.
Biology: Investigates the regulatory roles of fatty acids in various biological systems.
Medicine: Explores its potential as an antifungal agent and its effects on cancer cell lines.
Industry: Utilized in the development of antifungal treatments and as a biochemical tool in various industrial processes
Mechanism of Action
Helicocerin exerts its effects by inhibiting the biosynthesis of sterols and fatty acids. It binds irreversibly to fatty acid synthase, specifically targeting the β-ketoacyl-acyl carrier protein synthase. This inhibition leads to the disruption of fatty acid and sterol production, which is essential for fungal cell membrane integrity. Additionally, Helicocerin inhibits HMG-CoA synthetase activity, further affecting sterol biosynthesis .
Comparison with Similar Compounds
Helicocerin is unique in its dual inhibition of both fatty acid and sterol biosynthesis. Similar compounds include:
Cerulenin: Also inhibits fatty acid synthase but has a different molecular structure.
Thiomyristoyl: Another inhibitor of fatty acid synthesis with distinct chemical properties.
Triclosan: Inhibits fatty acid synthesis but primarily targets bacterial enzymes.
Helicocerin stands out due to its broad-spectrum antifungal activity and its ability to inhibit multiple biosynthetic pathways .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+ |
InChI Key |
GVEZIHKRYBHEFX-ZIMISOLQSA-N |
Isomeric SMILES |
C/C=C/C/C=C/CCC(=O)C1C(O1)C(=O)N |
Canonical SMILES |
CC=CCC=CCCC(=O)C1C(O1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


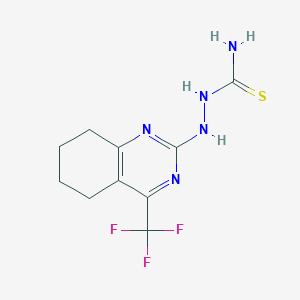
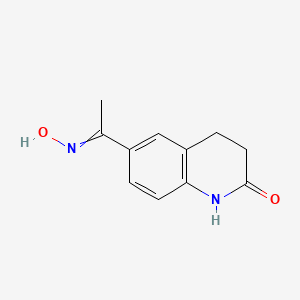
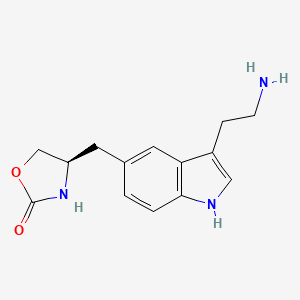
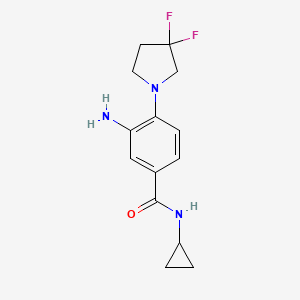
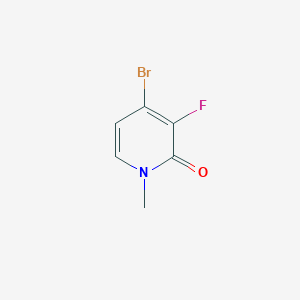
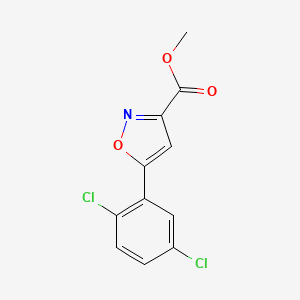
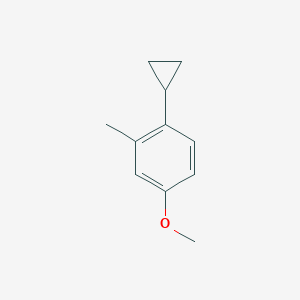

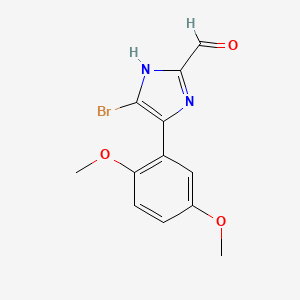
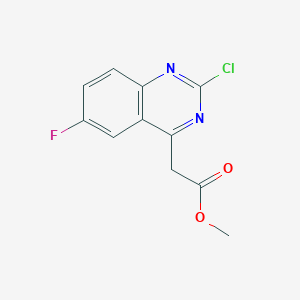
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
